An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Methyl-1H-pyrazol-5-yl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Methyl-1H-pyrazol-5-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1-methyl-1H-pyrazol-5-yl)aniline. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole and aniline scaffolds in a wide array of pharmacologically active agents. This document details two primary synthetic strategies: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination, providing step-by-step protocols for each. Furthermore, a thorough guide to the characterization of the title compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is presented. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for the successful synthesis and validation of 4-(1-methyl-1H-pyrazol-5-yl)aniline.
Introduction: The Scientific Imperative
The fusion of a pyrazole ring with an aniline moiety in 4-(1-methyl-1H-pyrazol-5-yl)aniline creates a molecule with significant potential in drug discovery. Pyrazoles are a well-established class of heterocyclic compounds found in numerous commercially available drugs, exhibiting a broad spectrum of biological activities.[1] The aniline fragment is also a common feature in many pharmaceuticals. The strategic combination of these two pharmacophores can lead to novel compounds with unique biological profiles.
The synthesis of such hybrid molecules requires a robust and versatile chemical methodology. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally high yields, making them ideal for the synthesis of complex molecules in a drug discovery setting.
This guide will provide a detailed exploration of these two synthetic pathways to 4-(1-methyl-1H-pyrazol-5-yl)aniline, offering a comparative analysis of their respective strengths and the causal reasoning behind the selection of specific reagents and conditions.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline can be approached through two primary retrosynthetic disconnections, each leveraging a powerful palladium-catalyzed cross-coupling reaction.
Figure 1: Retrosynthetic analysis of 4-(1-methyl-1H-pyrazol-5-yl)aniline.
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Disconnection A (Suzuki-Miyaura Coupling): This approach involves the formation of the C-C bond between the pyrazole and aniline rings. The key starting materials are a halogenated pyrazole, such as 5-bromo-1-methyl-1H-pyrazole, and a boronic acid derivative of aniline, like 4-aminophenylboronic acid. This method is often favored due to the commercial availability and stability of many boronic acids.
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Disconnection B (Buchwald-Hartwig Amination): This strategy focuses on the formation of the C-N bond. Here, a halogenated pyrazole is coupled directly with aniline. This can be a more direct route, avoiding the synthesis of the boronic acid derivative.
Synthetic Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline via the two proposed routes.
Route A: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki coupling of heterocyclic halides.[2][4]
Figure 2: Workflow for the Suzuki-Miyaura synthesis.
Experimental Protocol:
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Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq.), 4-aminophenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
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Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
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Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(1-methyl-1H-pyrazol-5-yl)aniline.
Route B: Buchwald-Hartwig Amination
This protocol is based on modern Buchwald-Hartwig amination methodologies.[3][5]
Figure 3: Workflow for the Buchwald-Hartwig amination synthesis.
Experimental Protocol:
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Reaction Setup: In a glovebox, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.) to an oven-dried vial.
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
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Reaction: Seal the vial and heat the reaction mixture to 110 °C for 16 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Characterization of 4-(1-Methyl-1H-pyrazol-5-yl)aniline
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the analysis of similar structures.[6][7]
Table 1: Predicted Spectroscopic and Physical Data
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | See Predicted Spectrum Analysis below |
| ¹³C NMR (101 MHz, CDCl₃) | See Predicted Spectrum Analysis below |
| Mass Spec (ESI+) | m/z 174.1026 [M+H]⁺ |
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
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δ 7.30-7.20 (m, 2H, Ar-H): Aromatic protons on the aniline ring ortho to the pyrazole group.
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δ 6.80-6.70 (m, 2H, Ar-H): Aromatic protons on the aniline ring meta to the pyrazole group.
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δ 7.55 (d, J = 1.8 Hz, 1H, Pyrazole-H): Pyrazole ring proton.
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δ 6.25 (d, J = 1.8 Hz, 1H, Pyrazole-H): Pyrazole ring proton.
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δ 3.85 (s, 3H, N-CH₃): Methyl group on the pyrazole nitrogen.
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δ 3.70 (br s, 2H, NH₂): Amine protons.
Predicted ¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)
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δ 145.0: Aromatic carbon of aniline attached to the nitrogen.
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δ 140.0: Pyrazole carbon.
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δ 130.0: Aromatic carbon of aniline.
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δ 129.0: Pyrazole carbon.
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δ 122.0: Aromatic carbon of aniline.
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δ 115.0: Aromatic carbon of aniline.
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δ 106.0: Pyrazole carbon.
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δ 37.0: N-CH₃ carbon.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.1026, consistent with the molecular formula C₁₀H₁₁N₃.
Conclusion and Future Perspectives
This technical guide has outlined two robust and efficient synthetic routes for the preparation of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a molecule of considerable interest in the field of medicinal chemistry. The detailed protocols for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a practical framework for its synthesis. The predicted characterization data serves as a valuable reference for the validation of the synthesized compound.
The successful synthesis and characterization of this and related pyrazolyl aniline derivatives will undoubtedly pave the way for further exploration of their biological activities. Future work should focus on the biological screening of these compounds in relevant assays to uncover their therapeutic potential.
References
-
N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. PubChem. ([Link])
-
Supplementary Material - The Royal Society of Chemistry. ([Link])
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. ([Link])
-
4-(1-methyl-1H-pyrazol-5-yl)aniline. Beijing Intellechem Technology Co., Ltd. ([Link])
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. ([Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. ([Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. ([Link])
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Iraqi National Journal of Chemistry. ([Link])
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. ([Link])
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. ([Link])
-
Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery. ([Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. ([Link])
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. ([Link])
-
4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. Matrix Fine Chemicals. ([Link])
-
Structure of the compound associated with the base peak in the mass spectrum. ResearchGate. ([Link])
-
Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Journal of Biological and Chemical Chronicles. ([Link])
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E. ([Link])
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. ([Link])
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. ([Link])
-
Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. ([Link])
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. ([Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. ([Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. ([Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. ([Link])
-
Combination of 1H and 13C NMR Spectroscopy. Thieme. ([Link])
-
4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. PubChem. ([Link])
-
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. ([Link])
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. ([Link])
-
Aniline. NIST WebBook. ([Link])
-
N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). ([Link])
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. ([Link])
- Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
-
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Acta Crystallographica Section E. ([Link])
-
Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. ([Link])
-
Aniline. NIST WebBook. ([Link])
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. orgsyn.org [orgsyn.org]




